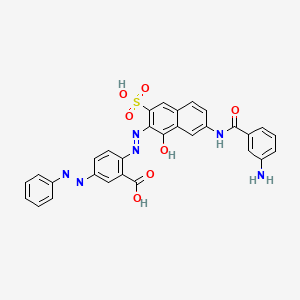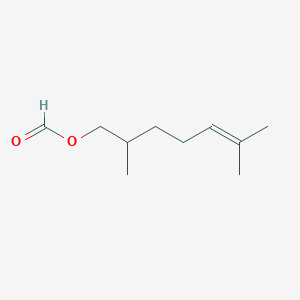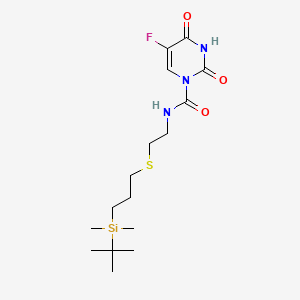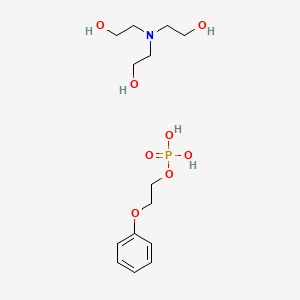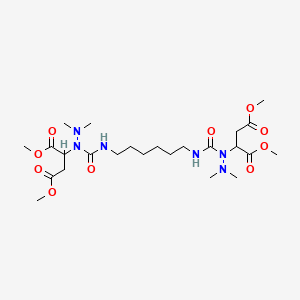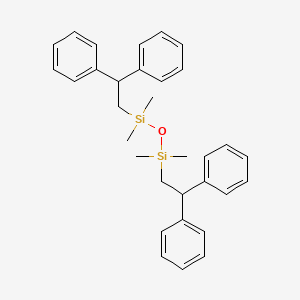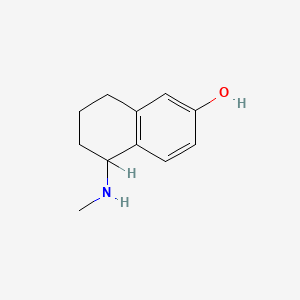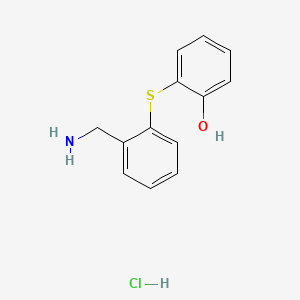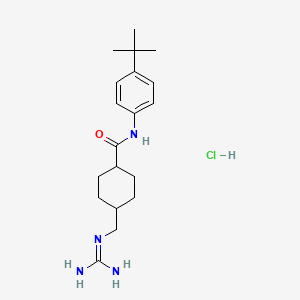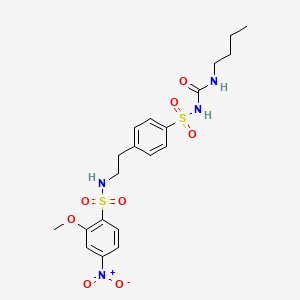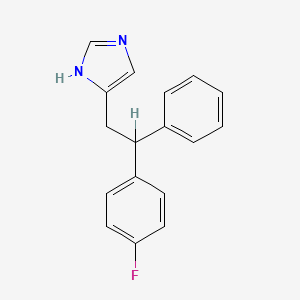
4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenylethyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and phenylethylamine.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with phenylethylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the imidazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The synthesis is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, scalability, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazole compounds.
Aplicaciones Científicas De Investigación
4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Fluorophenyl)-2-phenylethylamine
- 4-(4-Fluorophenyl)-2-phenylethylpyridine
- 4-(4-Fluorophenyl)-2-phenylethylthiazole
Uniqueness
4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole is unique due to its specific imidazole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the fluorophenyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
106147-65-3 |
|---|---|
Fórmula molecular |
C17H15FN2 |
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
5-[2-(4-fluorophenyl)-2-phenylethyl]-1H-imidazole |
InChI |
InChI=1S/C17H15FN2/c18-15-8-6-14(7-9-15)17(10-16-11-19-12-20-16)13-4-2-1-3-5-13/h1-9,11-12,17H,10H2,(H,19,20) |
Clave InChI |
DMLFVXMQXYRKHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


